8-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-1,3-DIMETHYL-7-[(3-METHYLPHENYL)METHYL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE
Overview
Description
The compound 8-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-1,3-DIMETHYL-7-[(3-METHYLPHENYL)METHYL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic molecule that belongs to the class of purine derivatives This compound is characterized by the presence of a benzodioxole group, a methylamino group, and a tetrahydropurine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-1,3-DIMETHYL-7-[(3-METHYLPHENYL)METHYL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE typically involves multi-step organic reactions. The initial step often includes the formation of the benzodioxole moiety through a cyclization reaction. This is followed by the introduction of the methylamino group via nucleophilic substitution. The final steps involve the construction of the tetrahydropurine core through a series of condensation and cyclization reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce production costs. This can include the use of catalysts to enhance reaction rates and the implementation of continuous flow reactors to maintain consistent reaction conditions. Purification processes such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
8-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-1,3-DIMETHYL-7-[(3-METHYLPHENYL)METHYL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can result in derivatives with different functional groups.
Scientific Research Applications
8-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-1,3-DIMETHYL-7-[(3-METHYLPHENYL)METHYL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE: has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-1,3-DIMETHYL-7-[(3-METHYLPHENYL)METHYL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can trigger various cellular pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 8-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-1,3-DIMETHYL-7-(PHENYL)METHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE
- 8-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-1,3-DIMETHYL-7-(4-METHYLPHENYL)METHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE
Uniqueness
The uniqueness of 8-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-1,3-DIMETHYL-7-[(3-METHYLPHENYL)METHYL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE lies in its specific structural arrangement, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
8-(1,3-benzodioxol-5-ylmethylamino)-1,3-dimethyl-7-[(3-methylphenyl)methyl]purine-2,6-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O4/c1-14-5-4-6-16(9-14)12-28-19-20(26(2)23(30)27(3)21(19)29)25-22(28)24-11-15-7-8-17-18(10-15)32-13-31-17/h4-10H,11-13H2,1-3H3,(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSUBGPJHWAUQCY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=C(N=C2NCC4=CC5=C(C=C4)OCO5)N(C(=O)N(C3=O)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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